molecular formula C17H13ClN2O B298614 1-[2-(2-Chlorophenoxy)ethyl]indole-3-carbonitrile

1-[2-(2-Chlorophenoxy)ethyl]indole-3-carbonitrile

Katalognummer: B298614
Molekulargewicht: 296.7 g/mol
InChI-Schlüssel: QFQKDGMMCVGPSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2-Chlorophenoxy)ethyl]indole-3-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Eigenschaften

Molekularformel

C17H13ClN2O

Molekulargewicht

296.7 g/mol

IUPAC-Name

1-[2-(2-chlorophenoxy)ethyl]indole-3-carbonitrile

InChI

InChI=1S/C17H13ClN2O/c18-15-6-2-4-8-17(15)21-10-9-20-12-13(11-19)14-5-1-3-7-16(14)20/h1-8,12H,9-10H2

InChI-Schlüssel

QFQKDGMMCVGPSC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C#N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3Cl)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-[2-(2-Chlorophenoxy)ethyl]indole-3-carbonitrile typically involves the reaction of 2-(2-chlorophenoxy)ethylamine with indole-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-[2-(2-Chlorophenoxy)ethyl]indole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[2-(2-Chlorophenoxy)ethyl]indole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[2-(2-Chlorophenoxy)ethyl]indole-3-carbonitrile involves its interaction with specific molecular targets in biological systems. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-[2-(2-Chlorophenoxy)ethyl]indole-3-carbonitrile can be compared with other indole derivatives such as:

  • 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid
  • 1-[2-(2-chlorophenoxy)ethyl]-1H-indole-2,3-dione These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of 1-[2-(2-Chlorophenoxy)ethyl]indole-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.